2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)-

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

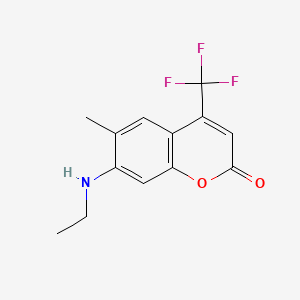

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzopyran derivatives, yielding the comprehensive designation 7-(ethylamino)-6-methyl-4-(trifluoromethyl)chromen-2-one. This nomenclature reflects the parent chromen-2-one skeleton with explicit identification of each substituent's position and chemical nature. The compound maintains a consistent molecular formula of C₁₃H₁₂F₃NO₂ with a corresponding molecular weight of 271.23 grams per mole, as confirmed through multiple analytical techniques.

The International Chemical Identifier key NRZJOTSUPLCYDJ-UHFFFAOYSA-N provides a unique digital fingerprint for this specific structural arrangement. Alternative nomenclature systems have generated several recognized synonyms, including the designation as 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)-, which emphasizes the parent benzopyran framework. The compound is also systematically referenced as Coumarin 307 in laser dye applications, reflecting its specialized utility in photonic applications.

Isomeric considerations for this compound center primarily on positional isomerism, given the multiple substitution sites available on the benzopyran ring system. The specific positioning of the ethylamino group at the 7-position, methyl group at the 6-position, and trifluoromethyl group at the 4-position creates a unique substitution pattern that distinguishes it from other potential isomeric arrangements. Comparative analysis with related compounds reveals that alternative positioning of these substituents would yield fundamentally different chemical and physical properties.

Molecular Descriptors and Constitutional Analysis

The molecular architecture of 7-(ethylamino)-6-methyl-4-(trifluoromethyl)chromen-2-one exhibits several distinctive constitutional features that define its chemical behavior and physical properties. The canonical Simplified Molecular Input Line Entry System notation CCNC1=CC2=C(C=C1C)C(=CC(=O)O2)C(F)(F)F accurately captures the complete structural connectivity pattern. This representation demonstrates the fusion of the benzene ring with the pyranone moiety, creating the characteristic coumarin backbone that serves as the foundation for subsequent functionalization.

Crystallographic analysis has revealed specific spatial parameters that govern the compound's three-dimensional structure. The crystal structure belongs to the triclinic space group P-1 with unit cell dimensions of a = 5.029 Å, b = 7.479 Å, and c = 17.073 Å. The unit cell angles are α = 97.98°, β = 95.54°, and γ = 103.62°, indicating significant deviation from orthogonal geometry. These crystallographic parameters influence the compound's packing efficiency and intermolecular interactions in the solid state.

The molecular descriptor profile includes a calculated density of 1.353 grams per milliliter and a melting point range of 180-185 degrees Celsius. The refractive index value of 1.547 provides insight into the compound's optical properties. Additional constitutional parameters include a predicted boiling point of 338.5 degrees Celsius at standard atmospheric pressure and a flash point of 158.5 degrees Celsius. These thermal properties reflect the influence of the trifluoromethyl substituent on molecular stability and volatility characteristics.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 271.23 g/mol | |

| Density | 1.353 g/mL | |

| Melting Point | 180-185°C | |

| Boiling Point | 338.5°C | |

| Flash Point | 158.5°C | |

| Refractive Index | 1.547 |

Comparative Structural Features of Trifluoromethyl-Substituted Coumarins

The structural landscape of trifluoromethyl-substituted coumarins encompasses a diverse array of compounds that share the common feature of trifluoromethyl incorporation into the coumarin framework while differing in substitution patterns and additional functional groups. Comparative analysis with 7-methoxy-4-(trifluoromethyl)coumarin reveals fundamental differences in electronic and steric properties. The methoxy-substituted analog, bearing the molecular formula C₁₁H₇F₃O₃ and molecular weight of 244.17 grams per mole, demonstrates how substitution at the 7-position significantly influences molecular properties.

7-Ethoxy-4-trifluoromethylcoumarin represents another structurally related compound within this family, characterized by the molecular formula C₁₂H₉F₃O₃ and molecular weight of 258.19 grams per mole. The ethoxy substitution at the 7-position creates an intermediate structural case between the smaller methoxy and larger ethylamino substituents found in the target compound. This comparison highlights the progressive increase in molecular complexity and potential for hydrogen bonding interactions as the 7-position substituent evolves from methoxy to ethoxy to ethylamino functionality.

The unique positioning of the methyl group at the 6-position in 7-(ethylamino)-6-methyl-4-(trifluoromethyl)chromen-2-one distinguishes it from simpler trifluoromethyl-substituted coumarins that lack this additional substitution. This 6-methyl group introduces steric considerations that influence the overall molecular conformation and potentially affect intermolecular interactions. Comparative studies with 7-(ethylamino)-4-methylcoumarin, which lacks both the 6-methyl and 4-trifluoromethyl substitutions, demonstrate the cumulative effects of multiple substitutions on molecular behavior.

Structural comparisons extend to the electronic effects imparted by different substituent combinations. The electron-withdrawing nature of the trifluoromethyl group at the 4-position creates a distinct electronic environment compared to compounds bearing electron-donating substituents at the same position. This electronic differentiation influences both ground-state molecular properties and excited-state behavior, particularly relevant for compounds utilized in photonic applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 7-Methoxy-4-(trifluoromethyl)coumarin | C₁₁H₇F₃O₃ | 244.17 | Methoxy at position 7 |

| 7-Ethoxy-4-trifluoromethylcoumarin | C₁₂H₉F₃O₃ | 258.19 | Ethoxy at position 7 |

| Target Compound | C₁₃H₁₂F₃NO₂ | 271.23 | Ethylamino at 7, methyl at 6 |

The benzyloxy-4-(trifluoromethyl)coumarin derivative represents a more complex structural variant with molecular formula C₁₇H₁₁F₃O₃ and molecular weight of 320.26 grams per mole. This compound incorporates a benzyloxy substituent that significantly increases the molecular size and introduces additional aromatic character. Such structural complexity demonstrates the versatility of the coumarin scaffold for accommodating diverse substituent patterns while maintaining the core benzopyran architecture.

Analysis of the constitutional isomers and analogs within the trifluoromethyl-substituted coumarin family reveals systematic structure-property relationships that govern molecular behavior. The consistent presence of the 4-trifluoromethyl group across these compounds provides a common electronic influence while variations in other positions allow for fine-tuning of specific properties. This systematic approach to structural modification enables the development of compounds with tailored characteristics for specific applications, particularly in areas requiring precise control over electronic and optical properties.

Propriétés

IUPAC Name |

7-(ethylamino)-6-methyl-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c1-3-17-10-6-11-8(4-7(10)2)9(13(14,15)16)5-12(18)19-11/h4-6,17H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZJOTSUPLCYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069055 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Coumarin 307 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2182 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55804-70-1 | |

| Record name | 7-(Ethylamino)-6-methyl-4-(trifluoromethyl)coumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 307 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 307 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(ethylamino)-6-methyl-4-(trifluoromethyl)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coumarin 307 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QGX849ZTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

Coumarin derivatives are known to have diverse biological and therapeutic properties, including anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective effects.

Mode of Action

The mode of action of Coumarin 307 involves intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) processes. These processes are influenced by the solvent polarity and the strength of intermolecular hydrogen bonds formed between the solutes and solvents.

Biochemical Pathways

Coumarins are known to originate from the general phenylpropanoid pathway in plants. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection.

Pharmacokinetics

Coumarins are known to have diverse pharmacological applications. The structural features and conditions responsible for influencing the fluorescence of the coumarin core are elaborated.

Activité Biologique

The compound 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)- (CAS No. 55804-70-1) is a synthetic derivative of coumarin, notable for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12F3NO2

- Molecular Weight : 271.23 g/mol

- IUPAC Name : 7-(ethylamino)-6-methyl-4-(trifluoromethyl)chromen-2-one

- Purity : Typically 95% .

Structural Representation

The compound features a benzopyran backbone with an ethylamino group and a trifluoromethyl substituent, which may influence its biological activity.

Anticancer Properties

Research conducted by the National Cancer Institute (NCI) has evaluated the anticancer potential of this compound. It was submitted for testing under the NCI Development Therapeutics Program, indicating interest in its efficacy against various cancer cell lines .

Case Study: In Vitro Studies

In vitro studies have shown that compounds similar to 2H-1-Benzopyran-2-one exhibit cytotoxic effects on cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, derivatives with similar structures have been reported to activate caspases and modulate signaling pathways such as MAPK and PI3K/Akt .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is hypothesized to enhance membrane permeability, facilitating the compound's entry into bacterial cells .

Antioxidant Activity

Another significant aspect of its biological profile is its antioxidant potential. Compounds in the benzopyran class have shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Toxicological Profile

While exploring its therapeutic potentials, it is also essential to consider the toxicological aspects. Initial assessments indicate that 2H-1-Benzopyran-2-one may cause skin and respiratory tract irritation; however, detailed toxicological studies are necessary to establish a comprehensive safety profile .

Summary of Biological Activities

Pharmacokinetics

Further research is needed to elucidate the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Applications De Recherche Scientifique

Anticancer Research

Coumarin derivatives have been extensively studied for their anticancer properties. The compound has been submitted to the National Cancer Institute (NCI) for evaluation, indicating its potential as a therapeutic agent. Research has shown that benzopyran derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antioxidant Activity

The antioxidant properties of Coumarin 307 have been explored in various studies. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential as a protective agent against cellular damage.

Fluorescent Dyes

Due to its unique structural features, Coumarin 307 is utilized as a fluorescent dye in various applications, including biological imaging and sensing. Its fluorescence properties make it suitable for tracking cellular processes in live cells and tissues. The compound's stability and brightness enhance its effectiveness as a labeling agent in microscopy techniques .

Polymer Additives

In materials science, the incorporation of Coumarin derivatives into polymer matrices has been investigated for enhancing the mechanical and thermal properties of materials. The presence of the benzopyran structure can improve the thermal stability and UV resistance of polymers, making them suitable for outdoor applications .

Environmental Monitoring

Coumarin derivatives are being studied for their potential use in environmental monitoring due to their ability to interact with various pollutants. Research indicates that these compounds can serve as indicators for the presence of certain environmental toxins, aiding in the assessment of pollution levels in aquatic systems .

Biodegradation Studies

The biodegradability of Coumarin 307 is also a subject of interest, especially concerning its environmental impact. Studies are being conducted to evaluate how this compound breaks down in natural environments and its effects on microbial communities. Understanding its degradation pathways is essential for assessing its ecological safety .

Case Studies

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of C503 and Analogs

| CAS No. | Compound Code | Substituents (Positions) | Key Structural Differences |

|---|---|---|---|

| 55804-70-1 | C503 | 7-(ethylamino), 6-methyl, 4-(trifluoromethyl) | Reference compound |

| 52840-38-7 | C500 | 7-(ethylamino), 4-(trifluoromethyl) | Lacks 6-methyl group |

| 55804-66-5 | C504 | Ethyl quinolizine carboxylate | Fused quinolizine ring; no trifluoromethyl |

| 87349-92-6 | C510 | 10-(3-pyridinyl), fused quinolizinone | Pyridine substituent; extended conjugation |

| 41044-12-6 | C515 | 7-(dimethylamino), 3-substituent (undisclosed) | Dimethylamino vs. ethylamino |

Substituent Impact on Physicochemical Properties

6-Methyl Group (C503 vs. C500):

The 6-methyl group in C503 enhances steric hindrance and lipophilicity compared to C500. This substitution likely improves metabolic stability by shielding the benzopyrone core from oxidative enzymes .

Ethylamino vs. Dimethylamino (C503 vs. C515): The ethylamino group in C503 provides a balance between hydrogen-bonding capacity and lipophilicity.

Trifluoromethyl Group (C503, C500): The 4-(trifluoromethyl) group in C503 and C500 contributes to electron-withdrawing effects, stabilizing the aromatic system and enhancing resistance to metabolic degradation. This group is a hallmark of bioactive benzopyrones in antimicrobial and kinase-inhibitor applications .

Méthodes De Préparation

Synthesis of Substituted Coumarin Core

- Starting from 7,8-dihydroxy-3-alkyl-4-methylcoumarin, the core is modified by acid-catalyzed reactions.

- For example, refluxing 7,8-dihydroxy-3-alkyl-4-methylcoumarin with p-toluenesulfonic acid monohydrate and 2-methyl-3-buten-2-ol in toluene for 24 hours promotes cyclization and substitution reactions, monitored by thin-layer chromatography (TLC).

- The reaction mixture is then processed by filtration, washing, and recrystallization to isolate intermediate coumarin derivatives.

Incorporation of the 4-(Trifluoromethyl) Group

- The trifluoromethyl group is introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials.

- One approach involves the use of trifluoromethylated alkyl vinyl ethers or trifluoromethylated phenyl azides, which upon cyclization yield the trifluoromethylated benzopyran derivatives.

- Optimization of reaction conditions such as solvent choice (e.g., nitromethane), temperature (~60 °C), and acid promoters (e.g., trimethylsilyl bromide) is critical to achieve high yields and suppress side reactions.

Reaction Conditions and Optimization

Analytical Characterization

- The synthesized compounds are characterized by ^1H and ^13C NMR spectroscopy, using TMS as an internal standard.

- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- UV-Vis and IR spectroscopy provide additional structural information, particularly for functional groups such as NH, CO, and trifluoromethyl moieties.

Research Findings and Notes

- The trifluoromethyl group significantly influences the biological activity and physicochemical properties of the compound.

- The ethylamino substitution at position 7 enhances solubility and potential binding interactions.

- Acid-catalyzed cyclization and functional group transformations require careful monitoring to avoid side reactions such as rearrangements.

- The use of modern coupling reagents and solvents under mild conditions improves yield and purity.

- The brominated intermediates formed during trifluoromethylation can serve as versatile precursors for further functionalization through Suzuki or Sonogashira coupling reactions.

Summary Table of Preparation Method Features

| Feature | Details |

|---|---|

| Core scaffold | 2H-1-Benzopyran-2-one (coumarin) |

| Key substituents | 7-(ethylamino), 6-methyl, 4-(trifluoromethyl) |

| Cyclization catalyst | p-Toluenesulfonic acid |

| Aminoalkylation reagent | Ethylamine or protected aminoalkyl carbamates |

| Trifluoromethylation agent | Trimethylsilyl bromide (TMSBr) |

| Solvents | Toluene, acetonitrile, nitromethane |

| Reaction monitoring | TLC, NMR, HRMS |

| Typical yields | 70-94% depending on step and conditions |

Q & A

Q. What analytical techniques detect trace impurities in scaled-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.